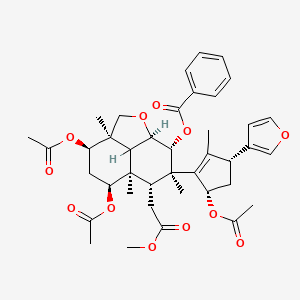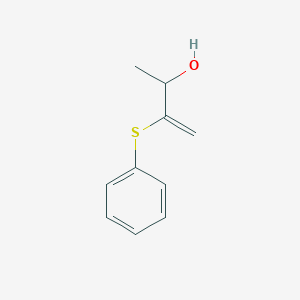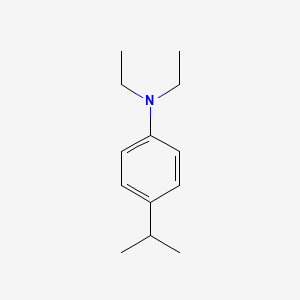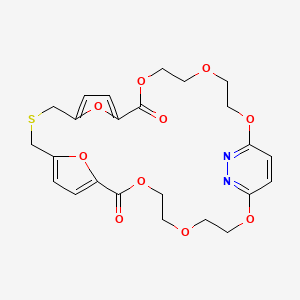
N,N'-(Butane-1,4-diyl)di(4,5-dihydro-1,3-oxazole-2-carboxamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-(Butane-1,4-diyl)di(4,5-dihydro-1,3-oxazole-2-carboxamide): is a synthetic organic compound characterized by its unique structure, which includes a butane-1,4-diyl backbone and two oxazole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(Butane-1,4-diyl)di(4,5-dihydro-1,3-oxazole-2-carboxamide) typically involves the reaction of butane-1,4-diamine with oxazole-2-carboxylic acid derivatives under specific conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds. The reaction conditions may include:
- Solvent: Dimethylformamide (DMF) or dichloromethane (DCM)
- Temperature: Room temperature to 60°C
- Reaction time: 12-24 hours
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: N,N’-(Butane-1,4-diyl)di(4,5-dihydro-1,3-oxazole-2-carboxamide) can undergo various chemical reactions, including:
Oxidation: The oxazole rings can be oxidized to form oxazoles with different substituents.
Reduction: The compound can be reduced to form derivatives with altered functional groups.
Substitution: The hydrogen atoms on the oxazole rings can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce halogen atoms or other functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: N,N’-(Butane-1,4-diyl)di(4,5-dihydro-1,3-oxazole-2-carboxamide) is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its ability to form stable complexes with biomolecules makes it valuable in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features may allow it to interact with specific biological targets, leading to the development of therapeutic agents.
Industry: In the industrial sector, N,N’-(Butane-1,4-diyl)di(4,5-dihydro-1,3-oxazole-2-carboxamide) can be used in the production of polymers and advanced materials. Its incorporation into polymer chains can enhance the mechanical and thermal properties of the resulting materials.
Wirkmechanismus
The mechanism of action of N,N’-(Butane-1,4-diyl)di(4,5-dihydro-1,3-oxazole-2-carboxamide) involves its interaction with specific molecular targets. The oxazole rings can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, modulating their activity. The butane-1,4-diyl backbone provides structural stability, allowing the compound to maintain its conformation and interact effectively with its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
N,N’-(Butane-1,4-diyl)bis(1,2-dimethyl-1H-imidazol-3-ium) dibromide: This compound has a similar butane-1,4-diyl backbone but features imidazole rings instead of oxazole rings.
4,4’-(Butane-1,4-diyl)bis(4-methyl-1,2-dioxolane-3,5-dione): This compound also has a butane-1,4-diyl backbone but includes dioxolane rings.
Uniqueness: N,N’-(Butane-1,4-diyl)di(4,5-dihydro-1,3-oxazole-2-carboxamide) is unique due to its specific combination of oxazole rings and a butane-1,4-diyl backbone. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
| 77124-74-4 | |
Molekularformel |
C12H18N4O4 |
Molekulargewicht |
282.30 g/mol |
IUPAC-Name |
N-[4-(4,5-dihydro-1,3-oxazole-2-carbonylamino)butyl]-4,5-dihydro-1,3-oxazole-2-carboxamide |
InChI |
InChI=1S/C12H18N4O4/c17-9(11-15-5-7-19-11)13-3-1-2-4-14-10(18)12-16-6-8-20-12/h1-8H2,(H,13,17)(H,14,18) |
InChI-Schlüssel |
XDQFZGYYCKNNQQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(=N1)C(=O)NCCCCNC(=O)C2=NCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



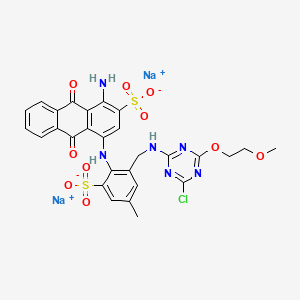
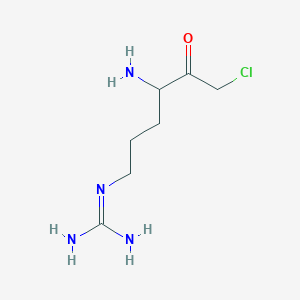
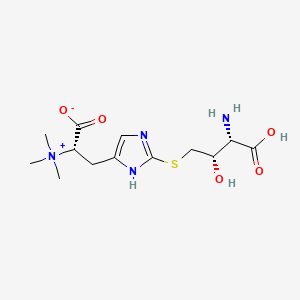
![3-Methyl-2H-[1]benzopyrano[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B14440312.png)
